N-Benzyl-2-chloropropanamide
Overview
Description
N-Benzyl-2-chloropropanamide is a chemical compound with the CAS Number: 24752-66-7 . It has a molecular weight of 197.66 and its IUPAC name is this compound . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 78-82 degrees . The compound has a molecular weight of 197.66 .Scientific Research Applications
Anticonvulsant Studies
N-Benzyl-2-chloropropanamide and its derivatives have been extensively studied for their anticonvulsant properties. Research by Idris et al. (2011) showed that isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, prepared through an uncatalysed amine exchange reaction with benzylamine, were effective against seizures in mouse models. They were found more potent than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models, indicating potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).
Kamiński et al. (2015) synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds as potential anticonvulsants. These compounds, combining chemical fragments of known antiepileptic drugs, displayed broad-spectrum activity in preclinical seizure models. Some compounds exhibited potent protection and favorable safety profiles, suggesting their utility as novel antiepileptic drugs (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).
Anticancer Research
In the field of anticancer research, this compound derivatives have shown promising results. Żołnowska et al. (2015) studied a series of N-acylbenzenesulfonamides, finding some compounds displaying anticancer activity towards human cancer cell lines. QSAR studies indicated that anticancer activity depended on various molecular properties. The metabolic stability of these compounds in human liver microsomes was also evaluated, highlighting the significance of structural moieties on anticancer potential (Żołnowska, Sławiński, Belka, Bączek, Kawiak, Chojnacki, Pogorzelska, & Szafrański, 2015).
Chemical Synthesis and Analytical Applications
This compound derivatives have also been utilized in various chemical synthesis and analytical applications. For example, Kara and Alkan (2001) described the synthesis of N,N'-bis(2-hydroxy-5-bromo-benzyl)1,2 diaminopropane, which reacts with Fe(III) to produce a red complex used in spectrophotometric determination and speciation of iron. This compound showcases the utility of this compound derivatives in analytical chemistry (Kara & Alkan, 2001).
Safety and Hazards
The safety information for N-Benzyl-2-chloropropanamide includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .
Properties
IUPAC Name |
N-benzyl-2-chloropropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTQPBZZMSVIGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947669 | |
Record name | N-Benzyl-2-chloropropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24752-66-7 | |
Record name | N-Benzyl-2-chloropropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024752667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-chloropropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60947669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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